Target-Specific Anti-HIV Activity vs. Broadly Cytotoxic In-Class Analogs
Salaspermic acid demonstrates a unique anti-HIV profile distinct from other triterpenoids co-isolated from the same source. While quinone-methide triterpenes (celastrol, tingenone) exhibit strong but non-specific cytotoxicity against P-388 murine leukemia and a panel of human cancer cell lines, salaspermic acid shows no activity across all cancer cell lines tested, confirming its functional selectivity [1]. Concurrently, it acts as an inhibitor of HIV reverse transcriptase and HIV replication in H9 lymphocyte cells, with an in vitro IC50 of approximately 10 μM .
| Evidence Dimension | Cytotoxicity (P-388 leukemia & human cancer panel) vs. HIV Inhibition |
|---|---|
| Target Compound Data | Inactive in all cancer cell lines tested; HIV RT/replication inhibition IC50 ≈ 10 μM |
| Comparator Or Baseline | Quinone-methide triterpenes (celastrol, tingenone): Strong, non-specific in vitro cytotoxicity |
| Quantified Difference | Salaspermic acid lacks general cytotoxicity; quinone-methides are cytotoxic. |
| Conditions | P-388 murine lymphocytic leukemia cells and panel of human cancer cell lines; H9 lymphocyte cells infected with HIV. |
Why This Matters
This functional divergence justifies the procurement of salaspermic acid over generic triterpenoids for antiviral research, as it avoids confounding cytotoxic effects.
- [1] Ngassapa O, Soejarto DD, Pezzuto JM, Farnsworth NR. Quinone-methide triterpenes and salaspermic acid from Kokoona ochracea. J Nat Prod. 1994 Jan;57(1):1-8. View Source
